molecular formula C9H8OS B14724475 Benzo[b]thiophene, 3-methoxy- CAS No. 10419-32-6

Benzo[b]thiophene, 3-methoxy-

Cat. No.: B14724475
CAS No.: 10419-32-6
M. Wt: 164.23 g/mol
InChI Key: LLRXGUHGJHAMFC-UHFFFAOYSA-N
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Description

Benzo[b]thiophene, 3-methoxy- is a heterocyclic aromatic compound featuring a benzene ring fused to a thiophene ring, with a methoxy (-OCH₃) substituent at the 3-position. This structural motif is critical in medicinal chemistry and materials science due to its electronic and steric properties. The methoxy group enhances electron density in the aromatic system, influencing reactivity and biological interactions. These methods enable diversification at the 3-position, suggesting that 3-methoxy derivatives could be synthesized via similar strategies, such as alkoxy group introduction during electrophilic cyclization or post-functionalization.

Properties

IUPAC Name

3-methoxy-1-benzothiophene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8OS/c1-10-8-6-11-9-5-3-2-4-7(8)9/h2-6H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLRXGUHGJHAMFC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CSC2=CC=CC=C21
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00459736
Record name Benzo[b]thiophene, 3-methoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00459736
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10419-32-6
Record name Benzo[b]thiophene, 3-methoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00459736
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Chemical Reactions Analysis

Types of Reactions

Benzo[b]thiophene, 3-methoxy- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of benzo[b]thiophene, 3-methoxy- involves its interaction with various molecular targets and pathways. For instance, in biological systems, it may act as an inhibitor of specific enzymes or receptors, leading to its observed antimicrobial and antioxidant effects . The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

3-Halobenzo[b]thiophenes (Cl, Br, I)

  • Synthesis : 3-Halogenated derivatives are synthesized via electrophilic cyclization using halogens (I₂, Br₂, NBS) . Fluorination is challenging due to low reactivity under standard conditions .
  • Bioactivity : 3-Iodo and 3-bromo derivatives exhibit potent antimicrobial activity. For example, 3-bromobenzo[b]thiophene shows MIC values of 4–8 µg/mL against Staphylococcus aureus .
  • Electronic Properties : Halogens (electron-withdrawing) reduce electron density compared to methoxy (electron-donating), impacting binding to biological targets like tubulin or efflux pumps .

3-Methylbenzo[b]thiophene

  • Physicochemical Properties : The methyl group increases hydrophobicity (logP ~2.8) compared to methoxy (logP ~1.5), affecting pharmacokinetics .
  • Applications : Used as an intermediate in pharmaceuticals and agrochemicals, but lacks the hydrogen-bonding capability of methoxy, reducing affinity for polar targets .

3-Aroyl-2-arylbenzo[b]thiophenes

  • Bioactivity : These derivatives, such as combretastatin A-4 analogues, inhibit tubulin polymerization (IC₅₀ ~1–10 nM) due to planar aroyl groups enhancing π-π stacking. Methoxy substitution at the 6-position (e.g., combretastatin A-4) further stabilizes binding .

Benzo[b]thieno[2,3-d]thiophene Derivatives

  • Material Science : These fused-ring systems exhibit semiconductor properties with hole mobility up to 0.005 cm²/Vs in OFETs. The 3-methoxy group could modulate solubility and charge transport but is less studied compared to alkyl or aryl substitutions .

Physicochemical and Material Properties

Property 3-Methoxy- 3-Bromo- Benzo[b]thieno[2,3-d]thiophene
Solubility (Polar) Moderate (due to -OCH₃) Low (hydrophobic) Low (alkyl chains improve)
Thermal Stability ~200°C (TGA) ~180°C (decomposition) >300°C (semiconductor-grade)
Hole Mobility Not reported N/A 0.005 cm²/Vs

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